(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
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Overview
Description
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains both difluoromethoxy and trifluoromethyl groups, which are known to impart unique chemical and physical properties, making it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process often utilizes difluoromethylation reagents and can be performed under various conditions, including metal-based methods and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalytic processes can streamline the production, making it feasible for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it effective in various applications . The exact molecular targets and pathways depend on the specific context of its use, such as its role in inhibiting enzymes or interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but lacks the difluoromethoxy group.
Difluoromethyl triflate: Contains the difluoromethyl group but differs in overall structure and applications.
Uniqueness
The uniqueness of (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine lies in its combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
Biological Activity
The compound (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- IUPAC Name : 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-2H-1,2-oxazole
- Molecular Formula : C12H14F5N3O4S
- Molecular Weight : 391.32 g/mol
Research indicates that pyrazole derivatives can exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Modulation of Signaling Pathways : These compounds often interact with signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation and survival .
- Antioxidant Activity : Certain pyrazoles demonstrate antioxidant properties, reducing oxidative stress in cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). It exhibited significant cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .
- Mechanism : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can reduce levels of TNF-alpha and IL-6 in inflammatory models .
Antimicrobial Activity
Some pyrazole derivatives have demonstrated antimicrobial effects:
- In vitro Testing : The compound exhibited activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
- Breast Cancer Study : A study evaluated the effects of the compound on breast cancer cells. Results showed a reduction in cell viability and increased apoptosis markers when treated with the compound alone and in combination with doxorubicin .
- Anti-inflammatory Model : In an animal model of inflammation, administration of the compound led to a marked decrease in edema and pain response compared to control groups .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C7H8F5N3O |
---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H8F5N3O/c1-15-5(16-6(8)9)3(2-13)4(14-15)7(10,11)12/h6H,2,13H2,1H3 |
InChI Key |
XQCAMJVUWAWSMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN)OC(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.